N'-(1,3-benzodioxol-5-ylmethylene)-3-chlorobenzohydrazide
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Overview
Description
N'-(1,3-Benzodioxol-5-ylmethylene)-3-chlorobenzohydrazide is a chemical compound with a complex structure that includes a benzodioxole ring and a chlorobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-(1,3-Benzodioxol-5-ylmethylene)-3-chlorobenzohydrazide typically involves the reaction of 1,3-benzodioxol-5-carboxaldehyde with 3-chlorobenzohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N'-(1,3-Benzodioxol-5-ylmethylene)-3-chlorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the benzodioxole or chlorobenzohydrazide moieties can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives with increased oxygen content.
Reduction Products: Reduced analogs with altered electronic properties.
Substitution Products: Compounds with new functional groups introduced at specific positions.
Scientific Research Applications
N'-(1,3-Benzodioxol-5-ylmethylene)-3-chlorobenzohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can serve as a probe in biological studies to investigate enzyme activities and binding interactions.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which N'-(1,3-Benzodioxol-5-ylmethylene)-3-chlorobenzohydrazide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N'-(1,3-Benzodioxol-5-ylmethylene)-3-chlorobenzohydrazide is unique due to its specific structural features. Similar compounds include:
N-(1,3-Benzodioxol-5-ylmethylene)-1,3-benzodioxole-5-methanamine: This compound shares the benzodioxole ring but has a different functional group.
N-(1,3-Benzodioxol-5-ylmethylene)-4-chlorobenzohydrazide: Similar in structure but with a different position of the chlorine atom.
Properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-12-3-1-2-11(7-12)15(19)18-17-8-10-4-5-13-14(6-10)21-9-20-13/h1-8H,9H2,(H,18,19)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSHHAQRCLEMDU-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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